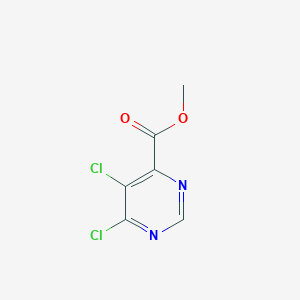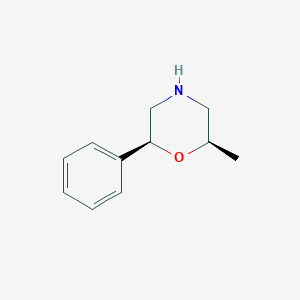
N-(4,4-difluorocyclohexyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,4-difluorocyclohexyl)benzamide, also known as 4,4-difluorocyclohexylbenzamide, is an organic compound with a molecular formula of C11H10F2NO. It is a colorless solid with a melting point of 72-73°C, and is insoluble in water. This compound has been used in a variety of applications, including as a synthetic intermediate in the production of pharmaceuticals, as a reagent in organic synthesis, and as a building block for drug discovery. In addition, it has recently been studied for its potential use as an anti-cancer agent.
科学研究应用
N-(N-(4,4-difluorocyclohexyl)benzamidecyclohexyl)benzamide has been studied for its potential use in a variety of scientific and medical applications. It has been investigated as an anti-cancer agent, and has been shown to inhibit the growth of several cancer cell lines in vitro. In addition, it has been studied for its potential use as an anti-inflammatory agent, and has been shown to inhibit the release of pro-inflammatory cytokines in vitro. Furthermore, it has been studied for its potential use as an anti-bacterial agent, and has been shown to inhibit the growth of several bacterial species in vitro.
作用机制
The exact mechanism of action of N-(N-(4,4-difluorocyclohexyl)benzamidecyclohexyl)benzamide is not yet fully understood. However, it is believed to act by inhibiting the activity of several enzymes involved in the regulation of cell proliferation and inflammatory responses. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines, as well as the activity of several kinases involved in the regulation of cell proliferation.
Biochemical and Physiological Effects
N-(N-(4,4-difluorocyclohexyl)benzamidecyclohexyl)benzamide has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines, as well as the activity of several kinases involved in the regulation of cell proliferation. In addition, it has been shown to inhibit the growth of several cancer cell lines in vitro, as well as the growth of several bacterial species in vitro. Furthermore, it has been shown to reduce the production of nitric oxide in vitro, suggesting that it may have anti-inflammatory effects.
实验室实验的优点和局限性
N-(N-(4,4-difluorocyclohexyl)benzamidecyclohexyl)benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is soluble in a variety of organic solvents. Furthermore, it is relatively stable and has a low toxicity profile. However, it is important to note that this compound has not been extensively studied in vivo, and therefore its effects in a living organism are not yet fully understood.
未来方向
The potential applications of N-(N-(4,4-difluorocyclohexyl)benzamidecyclohexyl)benzamide are numerous, and the compound has already been studied for its potential use as an anti-cancer, anti-inflammatory, and anti-bacterial agent. However, further research is needed to fully understand the mechanism of action of this compound, as well as to determine its efficacy and safety in vivo. In addition, further research is needed to explore the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and neurological disorders. Finally, further research is needed to explore the potential use of this compound as an ingredient in cosmetics and other consumer products.
合成方法
N-(N-(4,4-difluorocyclohexyl)benzamidecyclohexyl)benzamide can be synthesized by a number of methods. The most common approach is through the reaction of 4-nitrobenzamide with N-(4,4-difluorocyclohexyl)benzamidecyclohexanone in the presence of an acid catalyst. This reaction yields N-(N-(4,4-difluorocyclohexyl)benzamidecyclohexyl)benzamide as the main product. Other methods include the reaction of N-(4,4-difluorocyclohexyl)benzamidecyclohexanone and 4-nitrobenzoyl chloride in the presence of a base catalyst, as well as the reaction of N-(4,4-difluorocyclohexyl)benzamidecyclohexanone and 4-nitrophenylboronic acid in the presence of an acid catalyst.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4,4-difluorocyclohexyl)benzamide involves the reaction of 4,4-difluorocyclohexanone with benzoyl chloride in the presence of a base to form N-(4,4-difluorocyclohexyl)benzamide.", "Starting Materials": [ "4,4-difluorocyclohexanone", "benzoyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add 4,4-difluorocyclohexanone to a reaction flask", "Add benzoyl chloride to the reaction flask", "Add a base (e.g. triethylamine) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |
CAS 编号 |
2375274-35-2 |
分子式 |
C13H15F2NO |
分子量 |
239.3 |
纯度 |
90 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




